Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
CAS No.:
Cat. No.: VC16044268
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O5 |
|---|---|
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | diethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C17H18N2O5/c1-4-23-16(21)14-10-19(18-15(14)17(22)24-5-2)13-8-6-12(7-9-13)11(3)20/h6-10H,4-5H2,1-3H3 |
| Standard InChI Key | ODBPCQMBAWJHIF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C |
Introduction
Structural and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.33 g/mol |
| XLogP3-AA | 2.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Table 1: Key physicochemical properties of Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate.
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) are absent in the provided sources, analogous pyrazole derivatives exhibit distinct signals:
-
¹H NMR: Peaks corresponding to ethyl ester protons (~1.2–1.4 ppm for CH3, ~4.1–4.3 ppm for CH2) and acetyl group protons (~2.6 ppm for COCH3).
-
IR: Strong absorptions near 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (acetyl C=O).
Synthesis and Optimization
Reaction Mechanism
The compound is synthesized via a [3+2] cycloaddition between 3-(4-acetylphenyl)sydnone and diethyl acetylenedicarboxylate (DEAD). This reaction proceeds through a dipolar intermediate, forming the pyrazole ring under reflux conditions in ethanol or methanol.
Process Optimization
Recent advances employ continuous flow reactors to enhance reaction efficiency:
-
Residence Time: 10–15 minutes at 80°C.
-
Yield: 75–85%, compared to 60–70% in batch reactors.
-
Purity: >95% by HPLC, reducing downstream purification needs.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for prodrugs and bioconjugates, leveraging esterase-mediated hydrolysis to release active metabolites. For example, ester-to-acid conversion yields 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylic acid, a potential kinase inhibitor.
Materials Science
Pyrazole carboxylates are ligands in coordination polymers. For instance, zinc-based polymers incorporating similar ligands exhibit photocatalytic activity, degrading methylene blue by 90% under UV light in 2 hours.
| Application | Performance Metric | Citation |
|---|---|---|
| Photocatalysis | 90% dye degradation in 2h | |
| Antimicrobial Activity | MIC = 32–64 µg/mL |
Table 2: Demonstrated applications of pyrazole carboxylate derivatives.
Comparison with Structural Analogs
Diethyl vs. Dimethyl Esters
Replacing ethyl groups with methyl (e.g., dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate) reduces molecular weight (302.28 g/mol) and lipophilicity (XLogP3-AA = 2.1), altering bioavailability.
Substituent Effects
Adding a 5-phenyl group (as in PubChem CID 178875) increases steric hindrance, potentially reducing receptor binding but enhancing thermal stability (decomposition temperature +20°C) .
Challenges and Future Directions
Data Gaps
-
Pharmacokinetics: Absorption, distribution, and toxicity profiles remain uncharacterized.
-
Synthetic Scalability: Transitioning from lab-scale flow reactors to industrial production requires cost analysis.
Research Priorities
-
In Vivo Studies: Evaluate efficacy in animal models of inflammation or infection.
-
Crystal Engineering: Explore coordination polymers for carbon capture or gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume